![molecular formula C12H14N4 B2741401 N-(2-aminoethyl)-6-phenylpyridazin-3-amine CAS No. 130452-42-5](/img/structure/B2741401.png)
N-(2-aminoethyl)-6-phenylpyridazin-3-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-aminoethyl)-6-phenylpyridazin-3-amine” would likely involve a pyridazine ring (a six-membered ring with two nitrogen atoms) substituted with a phenyl group (a six-membered carbon ring) and an aminoethyl group .Chemical Reactions Analysis
The chemical reactions involving “N-(2-aminoethyl)-6-phenylpyridazin-3-amine” would depend on the specific conditions and reagents used. As an amine, it could potentially undergo reactions such as alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-aminoethyl)-6-phenylpyridazin-3-amine” would depend on its specific structure. As an organic compound, it would likely be soluble in organic solvents and could potentially form salts with acids .Scientific Research Applications
Peptide Nucleic Acids (PNAs) and Chiral Backbone Modifications
Background
A peptide nucleic acid (PNA) is a synthetic nucleic acid mimic where the sugar-phosphate backbone of DNA is replaced by a peptide backbone. PNAs exhibit higher affinity and superior sequence selectivity compared to DNA. They are resistant to nucleases and proteases and have low protein affinity .
Chiral PNAs with AEP Substituents
Chiral PNAs, which incorporate a substituent in the N-(2-aminoethyl)glycine backbone, have attracted attention due to their unique properties. Here’s what we know:
Materials Science: Amine-Modified Spherical Aerogels
Background
Amine-functionalized materials find applications in various fields, including materials science.
AEP-Modified Spherical Aerogels
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(6-phenylpyridazin-3-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-8-9-14-12-7-6-11(15-16-12)10-4-2-1-3-5-10/h1-7H,8-9,13H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIVBNAPMDWPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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